molecular formula C15H18BNO4 B7964190 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylic acid

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylic acid

Cat. No.: B7964190
M. Wt: 287.12 g/mol
InChI Key: YYNWADYCQZHYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylic acid is an organic compound that features both boronic ester and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylic acid typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed borylation of 1H-indole-5-carboxylic acid using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylic acid largely depends on its functional groups:

    Boronic Ester Group: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications.

    Carboxylic Acid Group: Can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylic acid is unique due to the presence of both boronic ester and carboxylic acid functional groups on an indole scaffold. This combination allows for diverse reactivity and applications, making it a versatile compound in organic synthesis and materials science .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)12-8-10-7-9(13(18)19)5-6-11(10)17-12/h5-8,17H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNWADYCQZHYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.